molecular formula C47H76O2 B163425 Cholesteryl arachidonate CAS No. 604-34-2

Cholesteryl arachidonate

Cat. No.: B163425
CAS No.: 604-34-2
M. Wt: 673.1 g/mol
InChI Key: IMXSFYNMSOULQS-WIMJHLADSA-N
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Description

Cholesteryl arachidonate is a cholesterol ester found in plasma and the adrenal gland . It is a component of low-density lipoprotein (LDL) and oxidation of the arachidonate moiety contributes to macrophage activation and foam cell formation in atherosclerosis .


Synthesis Analysis

This compound is synthesized by the ester interchange method, starting with cholesteryl acetate and the methyl esters of the fatty acids using sodium ethylate as a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C47H76O2. It has an average mass of 673.105 Da and a monoisotopic mass of 672.584534 Da . The infrared spectrum of this compound showed minor variations from the unsaturated esters of the CIS acids .


Chemical Reactions Analysis

This compound undergoes hydrolysis to release arachidonic acid during ACTH-stimulated prostaglandin synthesis in rat adrenocortical cells . It is also oxidized to more complex products, like BEP-CE .


Physical And Chemical Properties Analysis

This compound is a neat oil . The infrared spectrum of this compound showed minor variations from the unsaturated esters of the CIS acids .

Scientific Research Applications

Lipoprotein Analysis

Cholesteryl arachidonate is a significant component of low-density lipoproteins (LDL). Its vibrational behavior has been studied through Raman spectroscopy, providing insights into the material organization of the molecule, particularly in relation to the cholesteryl alkanoates. These studies are crucial for understanding the structural characteristics of LDL and their implications in cardiovascular health (Bresson, Marssi, & Khelifa, 2004).

Role in Autoxidation

The autoxidation of this compound leads to the formation of complex mixtures including hydroperoxides and cyclic peroxides. Studies using LC-MS and GC-MS techniques have detected prostaglandin bicyclic endoperoxides in the autoxidation products of this compound, which are crucial in understanding lipid peroxidation and its biological implications (Yin, Havrilla, Morrow, & Porter, 2002).

Antibacterial Properties

This compound, along with other lipids, contributes to the inherent antibacterial activity of human nasal fluid. It has been observed that lipids extracted from nasal fluid, including this compound, exert direct antibacterial activity against various Gram-negative and Gram-positive bacteria, highlighting its potential role in mucosal defense (Do et al., 2008).

Cancer Research

Recent research indicates that this compound plays a role in cancer metastasis through the regulation of CE homeostasis. It has been found that LIPA-driven hydrolysis of this compound promotes cancer metastasis via NF-κB, revealing a metabolic target for cancer therapy (Chen et al., 2022).

Mechanism of Action

Target of Action

Cholesteryl arachidonate, also known as cholesterol arachidonate, primarily targets an enzyme called LIPA (Lysosomal Acid Lipase) . LIPA plays a crucial role in the hydrolysis of cholesteryl esters, a process that is essential for maintaining homeostasis of cholesteryl esters in cells .

Mode of Action

This compound interacts with LIPA by serving as a dominant substrate that is rapidly hydrolyzed by this enzyme . The hydrolysis of this compound by LIPA is a key step in the regulation of cholesteryl ester homeostasis in cells .

Biochemical Pathways

The hydrolysis of this compound by LIPA affects the NF-κB signaling pathway . Specifically, inhibition of LIPA suppresses NF-κB signaling, while members of the NF-κB family positively regulate the expression level of LIPA . This indicates the existence of a regulatory feedback loop involving LIPA, cholesteryl ester homeostasis, and NF-κB signaling .

Pharmacokinetics

It is known that lipa-driven hydrolysis plays a key role in the metabolism of this compound .

Result of Action

The hydrolysis of this compound by LIPA has significant effects at the molecular and cellular levels. It has been found that inhibition of LIPA, which prevents the hydrolysis of this compound, effectively suppresses cancer metastasis both in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative modifications can dramatically change the biological activities of cholesteryl esters . Furthermore, the type of phospholipid carrier greatly influences the antibacterial activity of cholesteryl esters .

Safety and Hazards

Cholesteryl arachidonate should be handled with appropriate safety measures. It is recommended to use NIOSH approved respiratory equipment, safety glasses, and compatible chemical-resistant gloves when handling this compound .

Future Directions

The complex repertoire of oxidized CE (OxCE) products exhibit various, context-dependent biological activities . Technological advances in mass spectrometry and the development of new anti-OxCE antibodies make it possible to validate the presence and quantify the levels of OxCEs in human atherosclerotic lesions and plasma . This suggests that measuring OxCE levels in plasma could be a novel biomarker assay to evaluate the risk of developing cardiovascular disease and the efficacy of treatment .

Biochemical Analysis

Biochemical Properties

Cholesteryl arachidonate is a cholesterol ester that is associated with the neutral core of low-density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters . The enzyme acid cholesteryl ester hydrolase is responsible for the hydrolysis of cholesteryl esters .

Cellular Effects

Inhibition of Lipase A (LIPA), which is a key regulator of this compound hydrolysis in cancer cells, induced aberrant accumulation of this compound-rich lipid droplet at the single-cell level . This suggests that this compound plays a significant role in cellular processes, particularly in cancer progression.

Molecular Mechanism

This compound is rapidly hydrolyzed by LIPA . Inhibition of LIPA effectively suppressed cancer metastasis both in vitro and in vivo . Mechanistically, LIPA inhibition suppresses NF-κB signaling, while the NF-κB members positively regulate the expression level of LIPA .

Temporal Effects in Laboratory Settings

It is known that LIPA-driven hydrolysis of this compound was directly visualized by stimulated Raman scattering imaging of alkyne-tagged cholesterol .

Metabolic Pathways

This compound is involved in the metabolism of arachidonic acid . The types and mechanisms of organic reactions involved, bond rearrangements, and radical stabilization in the cyclooxygenase and lipoxygenase pathways have been investigated and explained .

Transport and Distribution

This compound, as a cholesterol ester, is found associated with the neutral core of low-density lipoprotein . This suggests that it is transported and distributed within cells and tissues via low-density lipoproteins.

Subcellular Localization

Given its association with low-density lipoproteins, it is likely that it is localized within the lipid droplets of cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cholesteryl arachidonate involves the esterification of cholesteryl alcohol with arachidonic acid using a catalyst.", "Starting Materials": ["Cholesteryl alcohol", "Arachidonic acid", "Catalyst (e.g. sulfuric acid)"], "Reaction": [ "Step 1: Dissolve cholesteryl alcohol and arachidonic acid in a suitable solvent, such as chloroform or methylene chloride.", "Step 2: Add a catalytic amount of catalyst, such as sulfuric acid, to the solution.", "Step 3: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the mixture and extract the product with a suitable solvent, such as ether or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

604-34-2

Molecular Formula

C47H76O2

Molecular Weight

673.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1

InChI Key

IMXSFYNMSOULQS-WIMJHLADSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

physical_description

Solid

synonyms

cholesteryl arachidonate
cholesteryl arachidonate eicosatetraenoate
cholesteryl arachidonate, (3beta)-(all Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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